3-[(4-biphenylyloxy)methyl]piperidine hydrochloride
Overview
Description
3-[(4-Biphenylyloxy)methyl]piperidine hydrochloride is an organic compound that features a piperidine ring substituted with a biphenyl group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-biphenylyloxy)methyl]piperidine hydrochloride typically involves the following steps:
Formation of the biphenyl ether: This can be achieved by reacting 4-bromobiphenyl with sodium methoxide to form 4-methoxybiphenyl.
Etherification: The 4-methoxybiphenyl is then reacted with piperidine in the presence of a base such as sodium hydride to form 3-[(4-biphenylyloxy)methyl]piperidine.
Hydrochloride formation: The final step involves treating the free base with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Biphenylyloxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the biphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major product is the reduced form of the compound, often an alcohol.
Substitution: The products depend on the nucleophile used, but can include various substituted piperidines or biphenyl derivatives.
Scientific Research Applications
3-[(4-Biphenylyloxy)methyl]piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[(4-biphenylyloxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. This dual interaction can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Biphenylyloxy)methyl]piperidine
- 3-[(4-Phenoxy)methyl]piperidine
- 4-[(4-Phenoxy)methyl]piperidine
Uniqueness
3-[(4-Biphenylyloxy)methyl]piperidine hydrochloride is unique due to the presence of the biphenyl group, which can enhance its binding affinity and specificity for certain targets compared to simpler phenyl derivatives. This structural feature can lead to improved pharmacological properties and potential therapeutic benefits.
Properties
IUPAC Name |
3-[(4-phenylphenoxy)methyl]piperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c1-2-6-16(7-3-1)17-8-10-18(11-9-17)20-14-15-5-4-12-19-13-15;/h1-3,6-11,15,19H,4-5,12-14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJVBILAGMQFAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28559-48-0 | |
Record name | Piperidine, 3-[([1,1′-biphenyl]-4-yloxy)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28559-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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